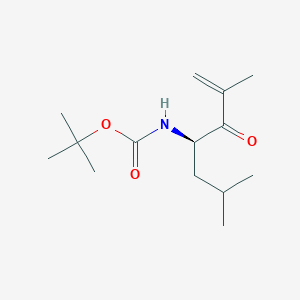
tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Industrial Production Methods
Industrial production of tert-Butyl carbamates often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases like Cs₂CO₃ .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed synthesis can yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules .
Biology
In biological research, this compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine
In medicine, it is used in the development of drugs, particularly those requiring selective protection and deprotection of functional groups during synthesis .
Industry
Industrially, tert-Butyl carbamates are used in the production of polymers, coatings, and other materials that benefit from the stability and reactivity of the carbamate group .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate involves the formation of a stable carbamate group that can be selectively cleaved under acidic conditions. The cleavage process typically involves protonation of the carbonyl oxygen, followed by elimination to form a tert-butyl cation . This mechanism allows for the controlled release of the amine, making it useful in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
Di-tert-butyl dicarbonate: A precursor in the synthesis of tert-Butyl carbamates.
tert-Butyl esters: Employed in organic synthesis for their stability and reactivity.
Uniqueness
What sets tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate apart is its specific structure, which provides unique reactivity patterns and stability. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
BRMIWZWAGRRHEN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


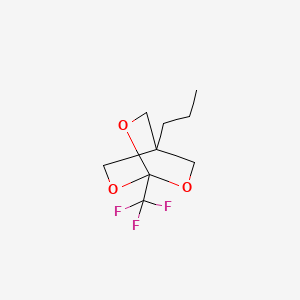
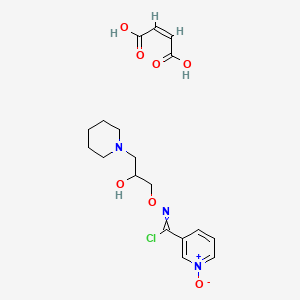
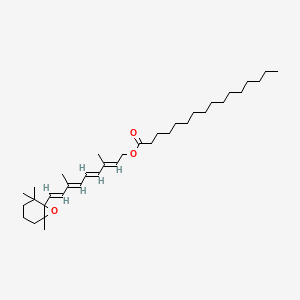
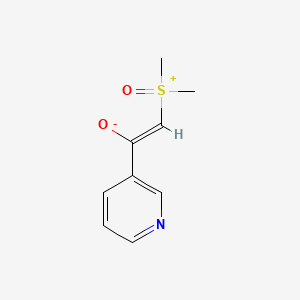
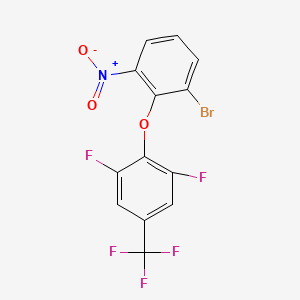
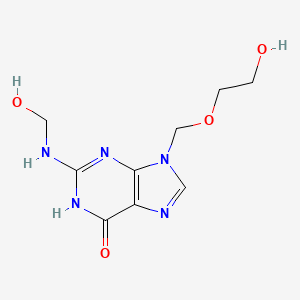
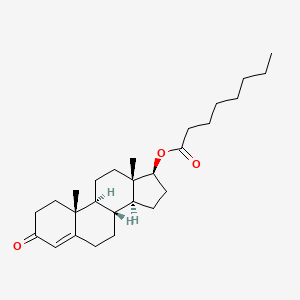
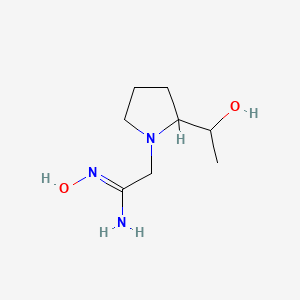
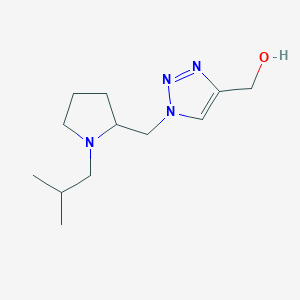
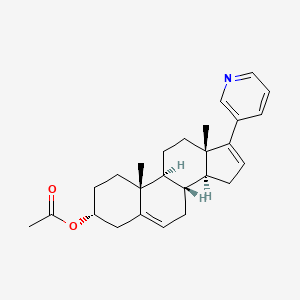
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
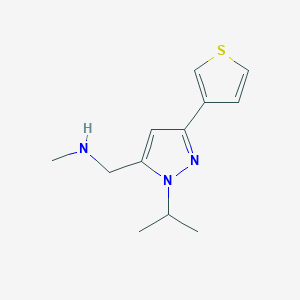
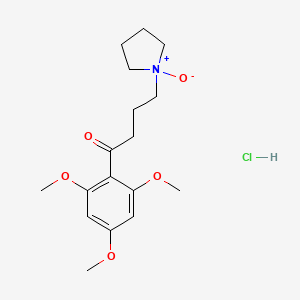
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
